molecular formula C15H14 B8616288 1,3-Diphenyl-1-propene

1,3-Diphenyl-1-propene

Cat. No.: B8616288
M. Wt: 194.27 g/mol
InChI Key: AIMDYNJRXHEXEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzene, 1,1’-(1-propene-1,3-diyl)bis- is an organic compound with the molecular formula C16H16 It is a derivative of benzene, where two benzene rings are connected by a propene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-(1-propene-1,3-diyl)bis- typically involves the reaction of benzene with propene under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with propene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

C6H6+CH2=CHCH3AlCl3C6H5CH2CH=CH2C_6H_6 + CH_2=CH-CH_3 \xrightarrow{AlCl_3} C_6H_5-CH_2-CH=CH_2 C6​H6​+CH2​=CH−CH3​AlCl3​​C6​H5​−CH2​−CH=CH2​

This reaction requires careful control of temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of Benzene, 1,1’-(1-propene-1,3-diyl)bis- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-(1-propene-1,3-diyl)bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond in the propene bridge to a single bond, forming saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Reagents such as nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation are commonly used.

Major Products Formed

    Oxidation: Formation of benzophenone derivatives.

    Reduction: Formation of 1,1’-(1-propane-1,3-diyl)bis-benzene.

    Substitution: Formation of nitrobenzene or sulfonated benzene derivatives.

Scientific Research Applications

Benzene, 1,1’-(1-propene-1,3-diyl)bis- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(1-propene-1,3-diyl)bis- involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The propene bridge allows for flexibility in the molecule, enabling it to interact with different biological and chemical systems.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,1’-(3-methyl-1-propene-1,3-diyl)bis-: Similar structure but with a methyl group on the propene bridge.

    Benzene, 1,1’-(3-methylene-1-propyne-1,3-diyl)bis-: Contains a triple bond in the propene bridge.

    Benzene, 1,1’-(1,3-butadiene-1,4-diyl)bis-: Features a butadiene bridge instead of propene.

Uniqueness

Benzene, 1,1’-(1-propene-1,3-diyl)bis- is unique due to its specific propene bridge, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C15H14

Molecular Weight

194.27 g/mol

IUPAC Name

3-phenylprop-1-enylbenzene

InChI

InChI=1S/C15H14/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15/h1-12H,13H2

InChI Key

AIMDYNJRXHEXEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC=CC2=CC=CC=C2

Origin of Product

United States

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